Comparative Kinase Inhibitory Potency of 4-Substituted Derivatives of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as the foundation for a series of CDK2 inhibitors. The addition of a 4-substituent to this core is critical for activity. For example, the derivative '2a' (a 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrated a CDK2/cyclin A inhibition IC50 of 0.27 µM, while a related derivative '2b' with a different 4-substituent showed an IC50 of 0.25 µM. [1] This demonstrates that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a productive starting point for generating low-micromolar kinase inhibitors, and its functionalization at the 4-position is key to modulating potency.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.27 µM (Compound 2a) |
| Comparator Or Baseline | 0.25 µM (Compound 2b) |
| Quantified Difference | 1.08-fold difference in potency |
| Conditions | CDK2/cyclin A inhibition assay, in vitro |
Why This Matters
This data validates the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core as a privileged scaffold for developing potent kinase inhibitors, a primary application for this chemical starting material.
- [1] Ibrahim, D. A., El-Metwally, A. M., & Al-Arab, E. E. (2009). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinases. ARKIVOC, 2009(7), 12-25. View Source
